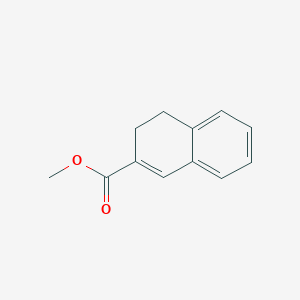

Methyl-3,4-Dihydronaphthalin-2-carboxylat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “Methyl 3,4-dihydronaphthalene-2-carboxylate” involves various reaction conditions. For instance, one method involves using diisobutylaluminium hydride in diethyl ether and hexane at temperatures ranging from -78 to 20℃ for 32 hours . Another method involves heating the compound in neat (no solvent) at 60℃ for 720 hours .Chemical Reactions Analysis

“Methyl 3,4-dihydronaphthalene-2-carboxylate” can undergo various chemical reactions under different conditions. For example, it can react with boron trifluoride diethyl etherate at room temperature for 5 minutes, followed by reflux for 15 hours . It can also react with trimethylaluminum in toluene at room temperature for 1 hour, followed by reflux for 45 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3,4-dihydronaphthalene-2-carboxylate” include a molecular weight of 188.22 . Unfortunately, specific details such as boiling point and storage conditions are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen

Synthese von Thiazolderivaten

Thiazole sind eine Klasse heterocyclischer Verbindungen, die eine breite Palette biologischer Aktivitäten aufweisen. Methyl-3,4-Dihydronaphthalin-2-carboxylat kann zur Synthese von Thiazolderivaten verwendet werden. Diese Derivate wurden als wirksam gegen verschiedene biologische Aktivitäten wie antimikrobielle, antimykotische, antivirale und Antitumoraktivitäten gefunden . Die Rolle der Verbindung bei der Synthese von Thiazolen ist entscheidend, da der Thiazolring in vielen potenten, biologisch aktiven Verbindungen vorkommt.

Entwicklung von Antineoplastika

Die Struktur von this compound eignet sich für die Entwicklung von Antineoplastika. Diese Medikamente werden zur Behandlung von Krebs eingesetzt, indem sie das Wachstum von neoplastischen Zellen hemmen. Die chemischen Eigenschaften der Verbindung ermöglichen die Herstellung von Derivaten, die als zytotoxische Mittel wirken und Krebszellen angreifen .

Synthese von photochromen Materialien

Dihydronaphthofurane, zu denen auch this compound gehört, zeigen bei Raumtemperatur beim Einwirken von UV-Licht oder Sonnenlicht photochrome Eigenschaften. Dies macht sie wertvoll für die Entwicklung von photochromen Materialien, die ihre Farbe als Reaktion auf Lichteinfall ändern. Solche Materialien finden Anwendung in intelligenten Fenstern, Sonnenbrillen und optischen Datenspeichern .

Katalysator für die organische Synthese

In der organischen Chemie werden Katalysatoren verwendet, um die Geschwindigkeit chemischer Reaktionen zu erhöhen. This compound kann als Katalysator in verschiedenen organischen Synthesen dienen, darunter Anulations- und Cycloadditionsreaktionen. Diese Anwendung ist in der pharmazeutischen Industrie von Bedeutung für die effiziente Produktion komplexer organischer Verbindungen .

Biologische und pharmakologische Forschung

Die Verbindung ist ein Vorläufer bei der Synthese verschiedener biologisch aktiver Moleküle. Sie wird in der pharmakologischen Forschung eingesetzt, um die biologischen Wirkungen neuer Medikamente zu untersuchen und Medikamente mit geringeren Nebenwirkungen zu entwickeln. Ihre Derivate werden auf Aktivitäten wie antihypertensive, entzündungshemmende und antipsychotische Wirkungen untersucht .

Beschleuniger für chemische Reaktionen

This compound kann als Beschleuniger für chemische Reaktionen verwendet werden. Diese Anwendung ist besonders nützlich in industriellen chemischen Prozessen, bei denen die Geschwindigkeit der Reaktion entscheidend ist. Sie kann dazu beitragen, den Produktionsprozess zu optimieren, die Reaktionszeiten zu verkürzen und die Gesamteffizienz zu verbessern .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3,4-dihydronaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMHWOYCAMVQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499903 | |

| Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51849-37-7 | |

| Record name | Methyl 3,4-dihydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

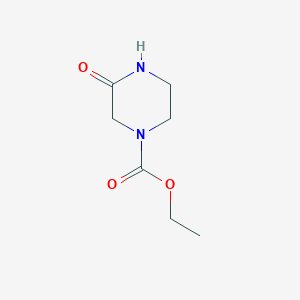

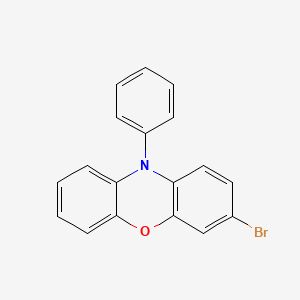

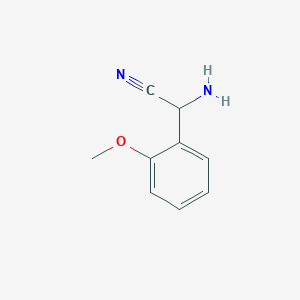

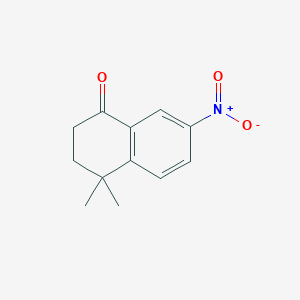

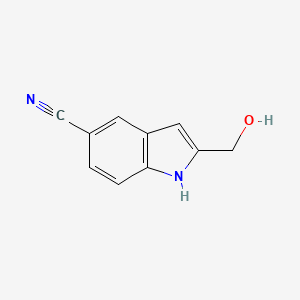

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1601520.png)

acetic acid](/img/structure/B1601521.png)

![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole](/img/structure/B1601524.png)